Wilforine

説明

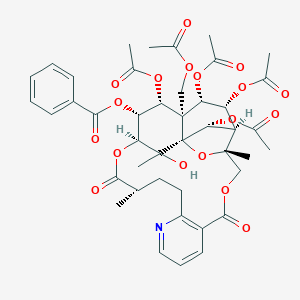

特性

CAS番号 |

11088-09-8 |

|---|---|

分子式 |

C43H49NO18 |

分子量 |

867.8 g/mol |

IUPAC名 |

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |

InChIキー |

ZOCKGJZEUVPPPI-NCHBRQRASA-N |

SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

異性体SMILES |

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

正規SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

同義語 |

wilforine |

製品の起源 |

United States |

Foundational & Exploratory

Wilforine: A Technical Guide to its Discovery, Origin, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilforine, a complex sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. Detailed experimental protocols for its extraction and for key assays to elucidate its mechanism of action are provided. Quantitative data on its biological efficacy are summarized in structured tables, and its known signaling pathways are visualized through detailed diagrams. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Discovery and Origin

This compound is a natural product derived from the roots of Tripterygium wilfordii, commonly known as "Thunder God Vine".[1] This perennial vine, belonging to the Celastraceae family, is native to regions of China, Japan, and Korea.[1] The plant has a long history of use in traditional Chinese medicine for the treatment of inflammatory and autoimmune diseases.[1] Modern phytochemical investigations have revealed a rich diversity of bioactive secondary metabolites within the plant, including diterpenoids, triterpenoids, and a variety of alkaloids, with this compound being a prominent example.[1]

Chemical Properties

This compound is characterized by a complex polycyclic structure. It is classified as an organic heteropentacyclic compound and a pyridine alkaloid.[2]

| Property | Value |

| Molecular Formula | C43H49NO18 |

| Molecular Weight | 867.8 g/mol |

| IUPAC Name | [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-19-yl] benzoate |

| CAS Number | 11088-09-8 |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory, immunosuppressive, and cytotoxic effects being the most extensively studied.

Cytotoxicity Against Cancer Cell Lines

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for researchers to populate with their experimental data. The cytotoxic potential of related compounds from Tripterygium wilfordii suggests that this compound is a promising candidate for anti-cancer research.[3]

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| SMMC7721 | Human Hepatocellular Carcinoma | Not Specified | 0.26 - 9.67 |

| LN-229 | Human Glioblastoma | Not Specified | 0.50 - 7.38 |

| HepG2 | Human Hepatocellular Carcinoma | Not Specified | Moderate Activity |

| Hep3B | Human Hepatocellular Carcinoma | Not Specified | Moderate Activity |

| Bcap37 | Human Breast Adenocarcinoma | Not Specified | Moderate Activity |

| U251 | Human Glioblastoma | Not Specified | Moderate Activity |

| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Moderate Activity |

| A549 | Human Lung Carcinoma | Not Specified | Moderate Activity |

Note: The IC50 values for SMMC7721 and LN-229 are for a related sesquiterpenoid alkaloid, cangorin K, also isolated from T. wilfordii.[2] The activity for other cell lines is described as "moderate" for a range of sesquiterpene pyridine alkaloids from the same plant.[4]

Immunosuppressive and Anti-inflammatory Activity

This compound demonstrates potent immunosuppressive and anti-inflammatory effects, primarily through the inhibition of key signaling pathways.

| Assay | Cell Line | Stimulant | IC50 |

| NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 15.66 µM |

| Nitric Oxide Production Inhibition | RAW264.7 | LPS | 2.99 - 28.80 µM |

Note: The IC50 value for nitric oxide inhibition is for a range of sesquiterpene pyridine alkaloids from T. wilfordii.[5]

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound is known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

References

- 1. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

biosynthesis pathway of Wilforine in Tripterygium wilfordii

An In-Depth Technical Guide on the Biosynthesis of Wilforine in Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant with a long history in traditional Chinese medicine. It is a source of a diverse array of bioactive compounds, among which this compound, a complex sesquiterpene pyridine alkaloid, is of significant interest for its insecticidal and potential pharmacological properties. Despite its importance, the complete biosynthetic pathway of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the established upstream pathways and presenting a putative framework for the downstream modifications. Furthermore, this guide includes quantitative data on this compound accumulation and detailed experimental protocols to aid researchers in the ongoing effort to fully characterize this intricate metabolic pathway.

Proposed Biosynthetic Framework for this compound

The biosynthesis of this compound is believed to originate from the general terpenoid pathway and involves the formation of a sesquiterpene scaffold, followed by extensive modifications.

Upstream Terpenoid Biosynthesis: The MEP and MVA Pathways

The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized in plants through two distinct pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids, and the mevalonate (MVA) pathway, located in the cytosol.[1] These precursors are then condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). As this compound possesses a C15 sesquiterpene core, its biosynthesis begins with FPP.

Putative Downstream Pathway to this compound

While the specific enzymes have not yet been identified, a putative pathway for the formation of the this compound core can be hypothesized based on its chemical structure—a dihydroagarofuran sesquiterpenoid with a pyridine ring and multiple esterifications.[2]

The proposed steps are:

-

Cyclization of FPP: A sesquiterpene synthase catalyzes the cyclization of FPP to form a dihydroagarofuran scaffold.

-

Oxygenation and Acylation: A series of cytochrome P450 monooxygenases (CYP450s) and acyltransferases modify the scaffold, adding hydroxyl and acyl groups.

-

Formation of the Pyridine Ring: The characteristic pyridine ring of this compound is likely formed through the incorporation of a nitrogen-containing compound, possibly from an amino acid, and subsequent cyclization and aromatization reactions.

-

Esterification: The final structure of this compound is achieved through a series of esterifications with acetic and benzoic acids.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Accumulation

Studies have shown that the production of this compound in T. wilfordii can be induced by elicitors such as methyl jasmonate (MeJA). The following table summarizes the quantitative data on the accumulation of this compound and the related compound wilforgine in MeJA-treated hairy roots.

| Compound | Treatment | Time Point | Concentration / Fold Increase | Reference |

| This compound | MeJA | 9 hours | 1.6-fold increase over control | [3][4][5] |

| Wilforgine | MeJA | 6 hours | 693.36 µg/g (2.23-fold increase over control) | [3][4][5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, functional genomics, and metabolomics. Below are detailed protocols for key experiments.

Gene Discovery via Transcriptome Analysis

This protocol outlines the process for identifying candidate genes involved in this compound biosynthesis by comparing the transcriptomes of MeJA-induced and control T. wilfordii hairy roots.

Methodology:

-

Hairy Root Culture and Elicitation: Culture T. wilfordii hairy roots in a suitable medium. For elicitation, add MeJA to the culture medium at a final concentration of 100 µM. Harvest root tissues at various time points (e.g., 0, 6, 12, 24 hours) post-treatment, along with control samples.

-

RNA Extraction and Sequencing: Extract total RNA from the harvested tissues using a plant RNA extraction kit. Prepare sequencing libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

-

Bioinformatic Analysis: Perform de novo assembly of the transcriptome. Annotate the assembled unigenes against public databases. Identify differentially expressed genes (DEGs) between the MeJA-treated and control samples.

-

Candidate Gene Selection: From the list of upregulated DEGs, select candidate genes that are likely to be involved in terpenoid and alkaloid biosynthesis, such as terpene synthases, cytochrome P450s, acyltransferases, and genes related to nitrogen metabolism.

Functional Characterization of Candidate Genes

This protocol describes how to determine the function of candidate enzymes through heterologous expression and in vitro enzyme assays.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from T. wilfordii cDNA and clone it into an appropriate expression vector.

-

Heterologous Expression: Transform the expression construct into a suitable host, such as E. coli or Saccharomyces cerevisiae, and induce protein expression.

-

Protein Purification: Purify the recombinant protein using affinity chromatography.

-

Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with a hypothesized substrate (e.g., FPP for a sesquiterpene synthase) in a suitable buffer.

-

Product Identification: Analyze the reaction products using UPLC-MS/MS or GC-MS to determine the function of the enzyme.

Metabolite Analysis by UPLC-MS/MS

This protocol details the method for the extraction and quantification of this compound and its potential precursors from plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry and grind the plant material into a fine powder.

-

Extraction: Extract the metabolites from the powdered tissue using a suitable solvent, such as methanol or a methanol/water mixture, with sonication. Centrifuge the extract and collect the supernatant.

-

UPLC-MS/MS Analysis:

-

Chromatography: Separate the metabolites on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive ion mode. For quantification, use the Multiple Reaction Monitoring (MRM) method, optimizing the precursor/product ion transitions for this compound and other target analytes.[6]

-

-

Data Analysis: Quantify the concentration of this compound by comparing the peak areas to a standard curve generated with a pure standard.

Gene Expression Analysis by qRT-PCR

This protocol is for validating the results of the transcriptome analysis and for studying the expression patterns of candidate genes under different conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and synthesize first-strand cDNA using a reverse transcription kit.

-

Primer Design: Design gene-specific primers for the candidate genes and suitable reference genes.

-

qRT-PCR: Perform the quantitative real-time PCR using a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative expression levels of the candidate genes using the 2-ΔΔCt method, normalizing to the expression of the reference genes.

Conclusion

The biosynthesis of this compound in Tripterygium wilfordii is a complex process that is still far from being fully understood. While the upstream pathways for the synthesis of the universal terpenoid precursors are well-established, the specific downstream pathway leading to the intricate structure of this compound remains a significant knowledge gap. The application of modern multi-omics approaches, as outlined in this guide, will be crucial in identifying the novel enzymes and intermediate metabolites involved in this pathway. A complete elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also open up new avenues for the metabolic engineering and sustainable production of this valuable natural product.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - Differential expressed analysis of Tripterygium wilfordii unigenes involved in terpenoid backbone biosynthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Comprehensive Evaluation of the Quality of Tripterygium Glycosides Tablets Based on Multi-Component Quantification Combined with an In Vitro Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Wilforine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforine is a complex sesquiterpene pyridine alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] This document provides a comprehensive overview of its physical and chemical properties, drawing from publicly available data and scientific literature. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is characterized by a high molecular weight and a complex polycyclic structure. Its properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C43H49NO18 | [1][2] |

| Molecular Weight | 867.85 g/mol | [3] |

| CAS Number | 11088-09-8 | [2][3][4] |

| Appearance | Pale yellow crystalline powder or white to off-white solid powder | [4][5][6] |

| Purity (typical) | ~98% (via HPLC) | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 158-163 °C | [4][6][7] |

| Boiling Point (Predicted) | 871.5 ± 65.0 °C | [4][6][7] |

| Density (Predicted) | 1.41 g/cm³ | [4][5][6][7] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4] |

| DMSO | 50 mg/mL (57.61 mM) | [3][5] |

| Methanol | Soluble | [4][7] |

| Ethanol | Soluble | [4] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3][5][6] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [3][6] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Mass Spectrometry

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common method for the identification and quantification of this compound.[8][9] In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (O-H), carbonyl (C=O) from esters and lactones, and C-N and C=C bonds of the pyridine ring.

Experimental Protocols

Isolation and Purification of this compound

A general method for the isolation of this compound from the roots of Tripterygium wilfordii is as follows:

-

Extraction: The dried and powdered root material is extracted with a suitable organic solvent, such as methanol or ethanol, often under reflux.[4]

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform or ethyl acetate) to separate compounds based on their polarity.[12]

-

Chromatography: The organic phase is subjected to column chromatography over a stationary phase like silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to fractionate the extract.[12]

-

Further Purification: Fractions containing this compound, identified by techniques like thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[12]

Determination of Physical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.

-

Solubility: A known mass of this compound is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid is then determined, often by spectrophotometry or gravimetric analysis after solvent evaporation.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and insecticidal effects.[1][5][13] Its anti-inflammatory properties are, in part, attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[10][14]

NF-κB Signaling Pathway Inhibition by this compound

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the putative point of inhibition by this compound.

Caption: Simplified NF-κB signaling pathway and inhibition by this compound.

Experimental Workflow: Isolation to Characterization

The following diagram outlines a typical workflow for the isolation and characterization of this compound.

References

- 1. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. This compound | ATPase | TargetMol [targetmol.com]

- 6. This compound | sesquiterpene pyridine alkaloid | CAS# 11088-09-8 | InvivoChem [invivochem.com]

- 7. This compound CAS#: 11088-09-8 [m.chemicalbook.com]

- 8. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Wilformine | C38H47NO18 | CID 44584752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Wilforine's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilforine, a complex diterpenoid alkaloid isolated from Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory properties in preclinical studies. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential in inflammatory diseases. It details its modulatory effects on key signaling pathways, including the TLR4/MyD88/NF-κB/MAPK axis and the Wnt/β-catenin pathway. This guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and presents visual representations of the signaling cascades to facilitate further research and development of this compound as a potential anti-inflammatory agent.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways implicated in the pathogenesis of inflammatory diseases. The primary mechanisms identified to date involve the inhibition of pro-inflammatory cytokine production and the modulation of signaling cascades that regulate immune cell function and proliferation.

Inhibition of the TLR4/MyD88/NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the inflammatory response triggered by lipopolysaccharide (LPS) in macrophages.[1] This is achieved through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, this compound inhibits the expression of TRAF6 and the phosphorylation of IRAK, key upstream signaling molecules.[1] This leads to the subsequent inhibition of two major downstream cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1]

By inhibiting the degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes.[1] Simultaneously, this compound inhibits the phosphorylation of the three major MAPKs: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1] The collective inhibition of these pathways results in a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1]

Modulation of the Wnt/β-catenin Signaling Pathway

In the context of rheumatoid arthritis (RA), this compound has been found to directly target and inhibit the Wnt11/β-catenin signaling pathway.[2][3] This pathway is often aberrantly activated in the fibroblast-like synoviocytes (FLS) of RA patients, contributing to synovial inflammation and joint destruction.[4] this compound's inhibitory action on this pathway leads to a decrease in the expression of Wnt11, β-catenin, and their downstream target genes, including cyclin D1 (CCND1) and c-Myc, which are involved in cell proliferation.[2][3] This ultimately results in the suppression of FLS proliferation and the reduction of inflammatory cytokine production in the joints.[2][3]

Potential Effects on JAK-STAT and NLRP3 Inflammasome Pathways

While direct evidence for this compound's effect on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways is currently limited, other compounds from Tripterygium wilfordii have been shown to modulate these pathways.[4] Given that these pathways are crucial in the inflammatory process, investigating the potential role of this compound in their regulation is a promising area for future research.[4]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in preclinical models of inflammation.

Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model [2][3]

| Parameter | Treatment Group | Result | Fold/Percent Change | p-value |

| Serum IL-1β | CIA + this compound (40 µg/kg) | Reduction | ~50% reduction vs. CIA model | < 0.01 |

| CIA + this compound (48 µg/kg) | Reduction | ~60% reduction vs. CIA model | < 0.01 | |

| CIA + this compound (56 µg/kg) | Reduction | ~70% reduction vs. CIA model | < 0.01 | |

| Serum IL-6 | CIA + this compound (40 µg/kg) | Reduction | ~45% reduction vs. CIA model | < 0.01 |

| CIA + this compound (48 µg/kg) | Reduction | ~55% reduction vs. CIA model | < 0.01 | |

| CIA + this compound (56 µg/kg) | Reduction | ~65% reduction vs. CIA model | < 0.01 | |

| Serum TNF-α | CIA + this compound (40 µg/kg) | Reduction | ~40% reduction vs. CIA model | < 0.01 |

| CIA + this compound (48 µg/kg) | Reduction | ~50% reduction vs. CIA model | < 0.01 | |

| CIA + this compound (56 µg/kg) | Reduction | ~60% reduction vs. CIA model | < 0.01 |

Table 2: In Vitro Efficacy of this compound in LPS-Induced RAW264.7 Macrophages [1]

| Parameter | This compound Concentration | Result | p-value |

| NO Production | 25 µmol/L | Significant Inhibition | < 0.05 |

| 50 µmol/L | Significant Inhibition | < 0.05 | |

| 100 µmol/L | Significant Inhibition | < 0.05 | |

| IL-1β Production | 25 µmol/L | Significant Inhibition | < 0.05 |

| 50 µmol/L | Significant Inhibition | < 0.05 | |

| 100 µmol/L | Significant Inhibition | < 0.05 | |

| IL-6 Production | 25 µmol/L | Significant Inhibition | < 0.05 |

| 50 µmol/L | Significant Inhibition | < 0.05 | |

| 100 µmol/L | Significant Inhibition | < 0.05 | |

| TNF-α Production | 25 µmol/L | Significant Inhibition | < 0.05 |

| 50 µmol/L | Significant Inhibition | < 0.05 | |

| 100 µmol/L | Significant Inhibition | < 0.05 |

Note: Specific IC50 values for this compound on its molecular targets are not yet widely reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanisms.

In Vivo Collagen-Induced Arthritis (CIA) Rat Model

-

Animal Model: Male Wistar rats (6-8 weeks old).

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in complete Freund's adjuvant (CFA).

-

On day 0, administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.

-

On day 21, administer a booster immunization of 100 µL of bovine type II collagen (2 mg/mL) in incomplete Freund's adjuvant (IFA) intradermally at the base of the tail.[4]

-

-

This compound Treatment:

-

Beginning on day 22, administer this compound daily via oral gavage at desired concentrations (e.g., 40, 48, and 56 µg/kg).[4]

-

The control group receives the vehicle alone.

-

-

Assessment of Arthritis:

-

Monitor and score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and deformity). The maximum score per rat is 16.

-

Measure paw volume using a plethysmometer.

-

-

Sample Collection: At the end of the study (e.g., day 35), collect blood via cardiac puncture for serum cytokine analysis. Euthanize animals and collect joint tissues for histological analysis.[4]

In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of IL-1β, IL-6, and TNF-α using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.

-

Western Blot Analysis

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, β-catenin, Wnt11, GAPDH, or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells or tissues using a commercial RNA isolation kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for the target genes (e.g., Wnt11, Ctnnb1 (β-catenin), Ccnd1, Myc) and a reference gene (e.g., Gapdh or Actb).

-

Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the TLR4-mediated NF-κB and MAPK signaling pathways.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting Wnt11.

Caption: A generalized workflow for studying the anti-inflammatory effects of this compound.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chondrex.com [chondrex.com]

- 4. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

Wilforine as a P-glycoprotein Inhibitor: A Technical Guide for Researchers

An In-depth Technical Guide on the P-glycoprotein Inhibitory Properties of Wilforine for Researchers, Scientists, and Drug Development Professionals.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1). P-gp functions as a broad-spectrum efflux pump, actively extruding a wide variety of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and resensitize cancer cells to chemotherapy.

This compound, a sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a promising natural product with the ability to inhibit P-gp function. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a P-gp inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its interaction with relevant signaling pathways.

Mechanism of P-glycoprotein Inhibition by this compound

Current research indicates that this compound resensitizes multidrug-resistant cancer cells primarily through the competitive inhibition of P-glycoprotein.[1][2] This mechanism involves this compound directly binding to the drug-binding sites on P-gp, thereby competing with chemotherapeutic agents for efflux. This competitive interaction leads to an increased intracellular accumulation of P-gp substrate drugs, restoring their cytotoxic effects.

Furthermore, studies have shown that this compound can stimulate the basal ATPase activity of P-gp.[1] While seemingly counterintuitive, this stimulation of ATP hydrolysis in the absence of a transport substrate is a characteristic of some competitive inhibitors and is thought to uncouple ATP hydrolysis from the transport cycle, leading to a non-productive expenditure of energy and overall inhibition of drug efflux.

Molecular docking studies have provided insights into the potential binding interactions between this compound and P-gp. These studies suggest that this compound likely binds to a site within the transmembrane domains of P-gp, with key interactions involving amino acid residues such as LEU884, LYS887, THR176, and ASN172.[1][2]

Quantitative Data on P-glycoprotein Inhibition

The inhibitory potency of this compound against P-gp has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. Note: Specific IC50 values for this compound are not consistently reported across publicly available literature abstracts; the data presented here is based on the characterization of its activity as "concentration-dependent."

Table 1: Inhibition of P-gp Efflux Activity by this compound

| Assay Type | Cell Line | P-gp Substrate | Observed Effect of this compound | Reference |

| Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | Concentration-dependent increase in intracellular fluorescence | [1] |

| Rhodamine 123 Efflux | ABCB1/Flp-In™-293 | Rhodamine 123 | Concentration-dependent inhibition of efflux | [1] |

| Doxorubicin Efflux | ABCB1/Flp-In™-293 | Doxorubicin | Concentration-dependent inhibition of efflux | [1] |

Table 2: Effect of this compound on P-gp ATPase Activity

| Assay Type | P-gp Source | Effect of this compound | Reference |

| P-gp ATPase Assay | Recombinant Human P-gp | Stimulation of basal ATPase activity | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a P-gp inhibitor.

Calcein-AM Uptake Assay

This assay measures the intracellular accumulation of the fluorescent dye calcein, the hydrolysis product of the P-gp substrate Calcein-AM. Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

-

P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293, K562/MDR) and the corresponding parental cell line.

-

96-well black, clear-bottom microplates.

-

This compound stock solution (in DMSO).

-

Calcein-AM stock solution (in DMSO).

-

Assay buffer (e.g., serum-free medium or PBS).

-

Fluorescence microplate reader or flow cytometer.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.

-

Inhibitor Pre-incubation: Remove culture medium and wash cells with assay buffer. Add assay buffer containing various concentrations of this compound or a positive control inhibitor (e.g., verapamil). Incubate for 30-60 minutes at 37°C.

-

Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.1-1.0 µM.

-

Incubation: Incubate the plate for 15-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement:

-

Plate Reader: Wash cells with ice-cold PBS and measure fluorescence at an excitation of ~485 nm and emission of ~520 nm.

-

Flow Cytometer: Detach cells, wash with ice-cold PBS, and analyze fluorescence in the appropriate channel (e.g., FITC).

-

Rhodamine 123 and Doxorubicin Efflux Assays

These assays directly measure the efflux of fluorescent P-gp substrates, Rhodamine 123 and doxorubicin. A decrease in the rate of efflux indicates P-gp inhibition.

Materials:

-

P-gp overexpressing and parental cells.

-

This compound stock solution.

-

Rhodamine 123 or Doxorubicin stock solution.

-

Assay buffer.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Substrate Loading: Incubate cells with Rhodamine 123 (e.g., 5 µM) or doxorubicin (e.g., 10 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.

-

Washing: Wash the cells with ice-cold assay buffer to remove extracellular substrate.

-

Efflux Initiation: Resuspend the cells in fresh, pre-warmed assay buffer containing various concentrations of this compound or a positive control.

-

Time-course Measurement: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.

-

Analysis: Immediately analyze the intracellular fluorescence of the cells by flow cytometry or fluorescence microscopy. A slower decrease in fluorescence over time in the presence of this compound indicates inhibition of efflux.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in isolated membrane preparations. P-gp inhibitors can either stimulate or inhibit this activity.

Materials:

-

Membrane vesicles from cells overexpressing P-gp.

-

This compound stock solution.

-

ATPase assay buffer (containing MgCl₂, KCl, and a buffer like Tris or HEPES).

-

ATP.

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

96-well microplates.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the ATPase assay buffer.

-

Inhibitor Addition: Add various concentrations of this compound or a positive control (e.g., verapamil for stimulation, sodium orthovanadate for inhibition).

-

Pre-incubation: Incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Add ATP to initiate the reaction.

-

Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction and add the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released. An increase in phosphate release compared to the basal level indicates stimulation of ATPase activity.

Signaling Pathways and Logical Relationships

While this compound's primary mechanism of P-gp inhibition is competitive, the regulation of P-gp expression itself is a complex process involving various signaling pathways. Chronic exposure to chemotherapeutic agents can lead to the upregulation of P-gp expression through the activation of transcription factors like NF-κB and signaling cascades such as the PI3K/Akt pathway. Although direct studies on this compound's effect on these pathways in the context of P-gp expression are limited, compounds from Tripterygium wilfordii have been shown to modulate these pathways in other contexts. The following diagrams illustrate the general regulatory pathways of P-gp and a hypothetical workflow for evaluating this compound's potential impact.

Caption: Signaling pathways involved in the upregulation of P-glycoprotein expression.

Caption: Experimental workflow to characterize this compound as a P-gp inhibitor.

Conclusion and Future Directions

This compound has demonstrated significant potential as a P-glycoprotein inhibitor, acting through a competitive mechanism to reverse multidrug resistance in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential P-gp modulators.

Future research should focus on several key areas:

-

Quantitative Potency: Determining the precise IC50 values of this compound in a variety of P-gp-overexpressing cell lines and with different P-gp substrates is crucial for a comprehensive understanding of its inhibitory potency.

-

In Vivo Efficacy: Translating the in vitro findings into preclinical animal models is a critical next step to evaluate the efficacy and safety of this compound in combination with standard chemotherapeutic agents.

-

Signaling Pathway Modulation: Further investigation is needed to elucidate whether this compound directly or indirectly modulates signaling pathways, such as NF-κB and PI3K/Akt, that are involved in the regulation of P-gp expression. This could reveal additional mechanisms by which this compound combats multidrug resistance.

-

Structural Biology: More detailed structural studies, such as co-crystallization of this compound with P-gp, would provide definitive insights into its binding mode and facilitate the rational design of more potent analogs.

References

Structural Analogs of Bioactive Compounds from Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant used in traditional Chinese medicine that is a rich source of potent bioactive compounds. Among these, the diterpenoid alkaloid wilforine, the diterpenoid triptolide, and the triterpenoid celastrol have garnered significant scientific interest for their therapeutic potential, particularly in the areas of inflammation, immunosuppression, and oncology.[1] The development of synthetic analogs of these natural products is a key strategy to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles.[1]

While research on direct synthetic analogs of this compound is notably scarce, the extensive studies on triptolide and celastrol derivatives provide valuable insights into the structure-activity relationships (SAR) and the potential for synthetic modification of these complex natural products.[1] This guide provides a comparative analysis of the structural analogs of key bioactive compounds from Tripterygium wilfordii, with a focus on celastrol and triptolide, for which more extensive data are available.

Core Bioactivities and Signaling Pathways

Compounds derived from Tripterygium wilfordii primarily exhibit anti-inflammatory, immunosuppressive, and anti-cancer effects.[1] These activities are largely attributed to the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]

Celastrol, a quinone methide triterpene, has been shown to have diverse biological activities, including anti-malarial, anti-inflammatory, and cytotoxic effects against various human cancer cell lines.[2] Its anticancer properties are attributed to the induction of apoptosis and autophagy, cell cycle arrest, and anti-metastatic and anti-angiogenic actions.[3]

The following diagram illustrates the general mechanism of action of these compounds on the NF-κB signaling pathway.

Caption: Simplified NF-κB Signaling Pathway Inhibition.

Structural Analogs of Celastrol and Their Activity

Celastrol's structure, particularly its carboxylic acid functionality, has been a primary target for modification to create analogs with improved properties.[2] Modifications at the 29th carboxylic acid position have been shown to yield derivatives with significant anticancer activity.[4]

Quantitative Data for Celastrol Analogs

| Compound | Modification | Cell Line | Activity (IC50) | Reference |

| Celastrol | - | MGC-803 (gastric cancer) | 0.89 µM | [4] |

| Celastrol | - | HCT-116 (colon cancer) | 0.98 µM | [4] |

| Celastrol | - | A549 (lung cancer) | 1.01 µM | [4] |

| Celastrol | - | HepG2 (liver cancer) | 1.21 µM | [4] |

| Derivative 2 | Indole-2-carboxylate ester | MGC-803 | 0.21 µM | [4] |

| Derivative 2 | Indole-2-carboxylate ester | HCT-116 | 0.32 µM | [4] |

| Derivative 2 | Indole-2-carboxylate ester | A549 | 0.45 µM | [4] |

| Derivative 2 | Indole-2-carboxylate ester | HepG2 | 0.38 µM | [4] |

Experimental Protocols

General Procedure for the Synthesis of Celastrol Derivatives

The synthesis of celastrol derivatives often involves the modification of the 29th carboxylic acid position. A general procedure for creating an ester derivative is as follows:

-

Activation of Carboxylic Acid: Celastrol is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) are added to activate the carboxylic acid group.

-

Esterification: The desired alcohol is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the desired celastrol derivative.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of celastrol and its analogs is commonly determined using an MTT assay.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (celastrol and its analogs) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

The following diagram outlines a general workflow for the synthesis and evaluation of structural analogs.

Caption: General Workflow for Analog Synthesis and Evaluation.

Conclusion

The exploration of structural analogs of bioactive compounds from Tripterygium wilfordii holds significant promise for the development of novel therapeutics. While the direct synthetic modification of this compound remains an under-investigated area, the successful synthesis and evaluation of triptolide and celastrol derivatives have demonstrated the potential of medicinal chemistry to enhance the therapeutic properties of these complex natural products.[1] The data on the enhanced cytotoxicity of certain synthetic analogs underscore the value of continued structure-activity relationship studies. Future research focusing on the synthesis and biological evaluation of this compound analogs is warranted to fully explore the therapeutic potential of this class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Celastrol Analogs as Inducers of the Heat Shock Response. Design and Synthesis of Affinity Probes for the Identification of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

Wilforine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene pyridine alkaloid, Wilforine. It details its chemical properties, biological activities, and mechanisms of action, with a focus on its anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a complex natural product isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii. There has been some inconsistency in the literature regarding its precise chemical identity, with similar compounds such as wilforgine and wilfordine sometimes being referred to interchangeably. Based on a comprehensive review of chemical databases, the following information pertains to this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 11088-09-8 | [1][2] |

| Molecular Formula | C43H49NO18 | [1][2] |

| Molecular Weight | 867.8 g/mol | [1] |

| Appearance | Solid | - |

| Botanical Source | Tripterygium wilfordii, Maytenus senegalensis | - |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, most notably anti-inflammatory, immunosuppressive, and insecticidal properties. Its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases, is a subject of ongoing research.

Anti-inflammatory and Immunosuppressive Effects

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. This modulation leads to a reduction in the production of pro-inflammatory mediators.

Signaling Pathways Modulated by this compound:

-

NF-κB Signaling Pathway: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. This compound has been shown to suppress NF-κB activity, thereby downregulating the expression of these inflammatory mediators.

-

MAPK Signaling Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is another critical regulator of cellular responses to external stimuli, including inflammation.

-

Wnt11/β-catenin Signaling Pathway: Recent studies have identified the Wnt11/β-catenin signaling pathway as a direct target of this compound.[4] This pathway is particularly relevant in the context of rheumatoid arthritis, where it is aberrantly activated in fibroblast-like synoviocytes.[4] this compound's inhibition of this pathway presents a promising therapeutic avenue for such conditions.[4]

-

TLR4/MyD88/TRAF6 Signaling Pathway: There is evidence to suggest that this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the Toll-like receptor 4 (TLR4) signaling pathway.

The inhibition of these pathways ultimately leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4]

Insecticidal Activity

This compound also demonstrates insecticidal properties, which are believed to be mediated through the inhibition of Na+-K+-ATPase in the central nervous system of insects.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Table 2: Quantitative Biological Activity of this compound

| Activity | Assay System | IC50 / Effect | Source |

| NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 15.66 μM | - |

| Reduction of IL-6, IL-1β, and TNF-α | Peripheral blood of collagen-induced arthritis (CIA) rats | Significant reduction | [1][4] |

| Inhibition of FLS proliferation | Fibroblast-like synoviocytes (FLS) from CIA and RA patients | Significant inhibitory effect | [1][4] |

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage), HEK293 (human embryonic kidney), and fibroblast-like synoviocytes (FLS) are suitable cell lines for in vitro studies.

-

This compound Preparation: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in cell culture medium to the desired final concentrations.

NF-κB Reporter Assay

-

Cell Transfection: HEK293 cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase reporter) for normalization.

-

Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator, such as TNF-α or LPS.

-

Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of this compound on NF-κB activation.

Cytokine Measurement (ELISA)

-

Cell Seeding: RAW 264.7 cells or FLS are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with this compound for 1 hour before stimulation with LPS.

-

Supernatant Collection: After 24 hours, the cell culture supernatants are collected.

-

ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound and/or an inflammatory stimulus, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, β-catenin) and a loading control (e.g., β-actin or GAPDH).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Na+-K+-ATPase Activity Assay

-

Enzyme Preparation: A microsomal fraction containing Na+-K+-ATPase is prepared from a suitable tissue source (e.g., rat brain).

-

Assay Reaction: The reaction is initiated by adding ATP to a reaction mixture containing the enzyme preparation, appropriate buffers, ions (Na+, K+, Mg2+), and various concentrations of this compound. A parallel reaction without K+ is run to measure the ouabain-insensitive ATPase activity.

-

Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.

-

Calculation: The Na+-K+-ATPase activity is calculated as the difference between the total ATPase activity (with K+) and the ouabain-insensitive ATPase activity (without K+).

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the Wnt11/β-catenin signaling pathway.

References

The Solubility Profile of Wilforine: A Technical Guide for Researchers

An in-depth examination of the solubility of Wilforine, a complex sesquiterpene pyridine alkaloid, is crucial for its advancement as a potential therapeutic agent. This technical guide provides a consolidated overview of its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and visualizes key biological pathways influenced by this natural compound.

This compound, a major bioactive component isolated from the plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties. However, its complex structure presents challenges in formulation and delivery, making a thorough understanding of its solubility indispensable for researchers, scientists, and drug development professionals.

Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents remains a key area for further investigation. Currently, the most definitive data is available for Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro studies. Qualitative data indicates its solubility in several other common laboratory solvents.

Table 1: Quantitative Solubility of this compound in Common Solvents

| Solvent | Solubility | Concentration (mM) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1][2] | 57.61 mM[1][2] | Not Specified | Sonication is recommended to aid dissolution.[2] |

| Water | Insoluble[3] | - | Not Specified | - |

Table 2: Solubility in In Vivo Formulations

| Formulation Composition | Solubility | Concentration (mM) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 2.88 mM[1] | Solvents should be added sequentially.[1] |

| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL[2] | 2.3 mM[2] | Sonication is recommended.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 2.88 mM[1] | Solvents should be added sequentially.[1] |

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble[3] |

| Ethanol | Soluble[3] |

| Chloroform | Soluble[4][5] |

| Dichloromethane | Soluble[4][5] |

| Ethyl Acetate | Soluble[4][5] |

| Acetone | Soluble[4][5] |

It is important to note that the term "soluble" is qualitative and does not provide information on the saturation limit. For drug development purposes, precise determination of solubility in a range of pharmaceutically acceptable solvents is a critical next step.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature. The following is a detailed protocol that can be adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvent (e.g., methanol, ethanol, acetone, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of this compound in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of this compound's Biological Interactions

To provide a broader context for the importance of this compound's solubility in its biological activity, the following diagrams illustrate the key signaling pathways it is known to modulate. Efficient delivery of this compound to its target sites, which is dependent on its solubility and formulation, is a prerequisite for these interactions to occur.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Wilforine from Tripterygium wilfordii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wilforine is a complex sesquiterpene pyridine alkaloid isolated from the roots of Tripterygium wilfordii, commonly known as the "Thunder God Vine".[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, and insecticidal properties.[1][2] These biological activities are largely attributed to its modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.[1][3] The intricate structure and promising therapeutic potential of this compound necessitate robust and efficient protocols for its isolation and purification. This document provides a detailed methodology for the extraction, separation, and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the quantitative data from a representative isolation protocol starting with 50 kg of dried Tripterygium wilfordii roots. Yields of this compound and other related alkaloids are presented.

| Compound | Yield (mg) | Purity |

| This compound | 153.36 | >98% |

| Compound 5 | 48.80 | >98% |

| Compound 13 | 274.99 | >98% |

| Compound 14 | 60.39 | >98% |

| Compound 16 | 99.69 | >98% |

| Compound 4 | 37.06 | >98% |

| Compound 9 | 30.75 | >98% |

| Compound 1 | 24.06 | >98% |

| Compound 17 | 23.76 | >98% |

| Compound 10 | 18.72 | >98% |

| Compound 19 | 8.58 | >98% |

| Compound 8 | 8.57 | >98% |

| Compound 7 | 2.65 | >98% |

| Compound 3 | 1.25 | >98% |

Data adapted from a study by He, et al. Purity was determined by HPLC analysis.[4]

Experimental Protocols

Preparation of Plant Material and Extraction

This protocol outlines a conventional solvent reflux extraction method to obtain a total alkaloid fraction from the roots of Tripterygium wilfordii.

a. Plant Material Preparation:

-

Begin with 50 kg of dried roots of Tripterygium wilfordii.[4]

-

Powder the dried roots to increase the surface area for efficient extraction.[1]

b. Solvent Extraction:

-

Perform a reflux extraction on the powdered root material using 95% ethanol.[4]

-

A typical procedure involves three extraction cycles, each lasting 2 hours with 250 L of 95% ethanol.[1][4]

-

Combine the ethanol extracts from all cycles.

c. Concentration:

-

Filter the combined extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to remove the ethanol, yielding a crude residue.[1]

Liquid-Liquid Partitioning and Acid-Base Extraction for Alkaloid Enrichment

This multi-step partitioning process separates the alkaloids from other classes of compounds based on their solubility and basicity.

a. Aqueous-Organic Partitioning:

-

Suspend the concentrated crude residue in water.

-

Partition the aqueous suspension with chloroform (CHCl₃). The alkaloids and other less polar compounds will preferentially move into the chloroform layer.[1][4]

b. Acid-Base Extraction:

-

Isolate the chloroform-soluble fraction.

-

Extract the chloroform fraction with a 5% hydrochloric acid (HCl) aqueous solution. The basic alkaloids will form salts and move into the aqueous acidic layer.[1][4]

-

Adjust the pH of the acidic aqueous layer to 8-9 using ammonium hydroxide. This will precipitate the alkaloids.[4]

-

Filter the solution to collect the precipitated total alkaloids.

Chromatographic Purification of this compound

A multi-step chromatographic approach is essential for the isolation of pure this compound from the total alkaloid mixture.

a. Initial Column Chromatography:

-

Dissolve the precipitated total alkaloids in ethyl acetate.

-

Subject the dissolved alkaloids to column chromatography using a neutral alumina stationary phase.[1][4]

-

Elute the column with ethyl acetate to obtain a partially purified alkaloid fraction.[1]

b. Reversed-Phase Chromatography:

-

Further separate the partially purified alkaloid fraction using reversed-phase chromatography on an ODS (Octadecylsilane) column.[1][4]

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Collect the fractions containing this compound from the reversed-phase chromatography step.

-

Perform final purification using preparative HPLC to isolate this compound to a high degree of purity (>98%).[1][4]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the Isolation of this compound.

Signaling Pathway Diagram

Caption: this compound's Inhibition of Signaling Pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]

- 4. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Wilforine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilforine is a complex sesquiterpenoid alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional medicine.[1] It exhibits potent anti-inflammatory and immunosuppressive properties, making it a compound of significant interest for drug discovery and development. The primary mechanism of its anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways.[2] Accurate isolation and purification of this compound are critical for pharmacological studies and the development of potential therapeutics. This document provides a detailed methodology for the purification of this compound using high-performance liquid chromatography (HPLC), including sample preparation, preliminary purification, and final purification by preparative HPLC.

Data Presentation

The following table summarizes the expected yield and purity at each stage of the this compound purification process. These values are estimates based on typical purification schemes for alkaloids from natural products and may vary depending on the starting material and specific experimental conditions.

| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |

| Extraction & Partitioning | Dried T. wilfordii Root Powder | Crude Alkaloid Extract | 15 - 20 | < 10 |

| Column Chromatography (Neutral Alumina) | Crude Alkaloid Extract | Partially Purified Alkaloid Fraction | 60 - 70 | 20 - 30 |

| Column Chromatography (Reversed-Phase ODS) | Partially Purified Alkaloid Fraction | Enriched this compound Fraction | 40 - 50 | 60 - 70 |

| Preparative HPLC | Enriched this compound Fraction | Purified this compound | 70 - 80 | > 98 |

Experimental Protocols

Extraction and Preliminary Purification of this compound

This protocol describes the initial extraction of alkaloids from Tripterygium wilfordii root powder and subsequent preliminary purification steps prior to preparative HPLC.

1.1. Materials and Reagents

-

Dried and powdered roots of Tripterygium wilfordii

-

95% Ethanol (EtOH)

-

Chloroform (CHCl₃)

-

5% Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

-

Neutral alumina for column chromatography

-

Octadecylsilane (ODS) for reversed-phase column chromatography

-

Methanol (MeOH)

-

Deionized water

1.2. Extraction and Liquid-Liquid Partitioning

-

Subject the powdered root material to reflux extraction with 95% ethanol. This is typically repeated three times to ensure complete extraction.[2]

-

Combine the ethanol extracts and remove the solvent under reduced pressure to obtain a concentrated crude residue.[2]

-

Suspend the residue in water and partition it against chloroform. The alkaloids will move into the chloroform layer.[2]

-

Isolate the chloroform-soluble fraction and perform an acid extraction using 5% hydrochloric acid. The basic alkaloids will form salts and move into the aqueous acidic layer.[2]

-

Collect the acidic aqueous layer and adjust the pH to 8-9 with ammonium hydroxide to precipitate the free alkaloids.[2]

-

Collect the precipitated total alkaloids by filtration and dissolve them in ethyl acetate for further purification.[2]

1.3. Initial Column Chromatography (Neutral Alumina)

-

Subject the crude total alkaloid extract to column chromatography using a neutral alumina stationary phase.

-

Elute the column with ethyl acetate to obtain a partially purified alkaloid fraction.[2]

1.4. Reversed-Phase Column Chromatography (ODS)

-

Further separate the partially purified alkaloid fraction using a reversed-phase ODS column.

-

Employ a gradient elution system of methanol and water, starting from a 35:65 (v/v) ratio and gradually increasing the methanol concentration to 100%, to separate the alkaloids based on their polarity.[2]

-

Collect the fractions containing this compound for final purification by preparative HPLC.

Preparative HPLC Purification of this compound

This protocol outlines the final purification of the enriched this compound fraction using preparative HPLC.

2.1. Instrumentation and Materials

-

Preparative HPLC system with a gradient pump, autosampler, fraction collector, and a UV-Vis or Photodiode Array (PDA) detector.

-

Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

HPLC grade acetonitrile (ACN) and water.

-

Formic acid (FA) or Ammonium acetate.

-

This compound reference standard.

2.2. Chromatographic Conditions

| Parameter | Condition |

| Column | Preparative C18 reversed-phase (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 30% B; 5-40 min: 30-70% B; 40-45 min: 70-100% B; 45-50 min: 100% B; 50-55 min: 100-30% B; 55-60 min: 30% B |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Sample Preparation | Dissolve the enriched this compound fraction in the initial mobile phase composition. |

2.3. Purification Protocol

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program as specified in the table above.

-

Monitor the chromatogram and collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time with a this compound reference standard.

-

Combine the collected fractions containing pure this compound.

-

Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

-

Verify the purity of the isolated this compound using analytical HPLC.

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Wilforine in Animal Studies of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforine, a prominent alkaloid extracted from Tripterygium wilfordii Hook F, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). Its anti-inflammatory and immunomodulatory properties make it a compelling candidate for further investigation. These application notes provide detailed protocols for the preparation and administration of this compound in rodent models of RA, specifically the collagen-induced arthritis (CIA) model. This document outlines effective dosages, experimental workflows, and methods for assessing therapeutic efficacy, including clinical, histological, and molecular readouts. Furthermore, it elucidates the key signaling pathways implicated in this compound's mechanism of action.

Data Presentation

Table 1: this compound Dosage in a Rat Model of Rheumatoid Arthritis